![molecular formula C9H5NO B12829992 2-Ethynylbenzo[d]oxazole CAS No. 40176-79-2](/img/structure/B12829992.png)
2-Ethynylbenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring with an ethynyl group attached to it. Benzoxazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The ethynyl group adds unique reactivity to the molecule, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylbenzo[d]oxazole typically involves the cyclization of ortho-aminophenols with acetylenic compounds. One common method is the reaction of 2-aminophenol with propargyl bromide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethynylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzoxazole ring can be reduced to form benzoxazoline derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of benzoxazole-2-carboxaldehyde.
Reduction: Formation of 2-ethynylbenzoxazoline.
Substitution: Formation of 2-substituted benzoxazole derivatives.
Applications De Recherche Scientifique
2-Ethynylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new materials and as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Ethynylbenzo[d]oxazole involves its interaction with various molecular targets and pathways. For instance, in neuroprotective applications, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decrease the expression of nuclear factor-κB (NF-κB). These actions help protect cells from apoptosis and reduce the hyperphosphorylation of tau protein, which is implicated in Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Benzoxazole: Lacks the ethynyl group but shares the core benzoxazole structure.
2-Aminobenzoxazole: Contains an amino group instead of an ethynyl group.
2-Substituted Benzoxazoles: Various derivatives with different substituents at the 2-position.
Uniqueness: 2-Ethynylbenzo[d]oxazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new pharmaceuticals and materials.
Propriétés
Numéro CAS |
40176-79-2 |
|---|---|
Formule moléculaire |
C9H5NO |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
2-ethynyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H5NO/c1-2-9-10-7-5-3-4-6-8(7)11-9/h1,3-6H |
Clé InChI |
SQFNJKTYQRKEQO-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=NC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)
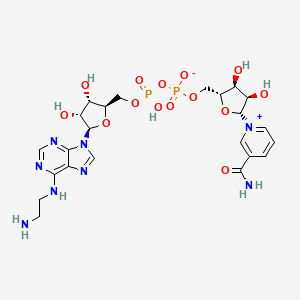

![6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B12829918.png)
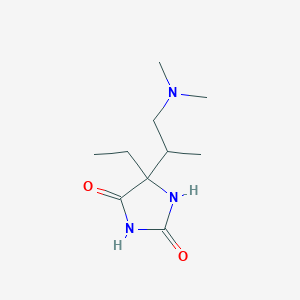
![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)

![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
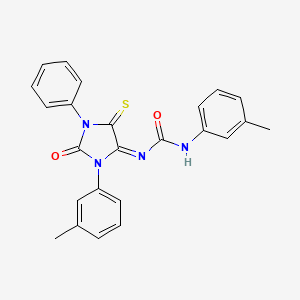
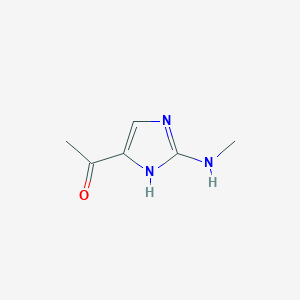
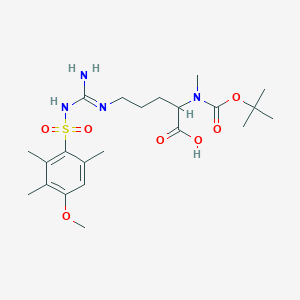
![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)


